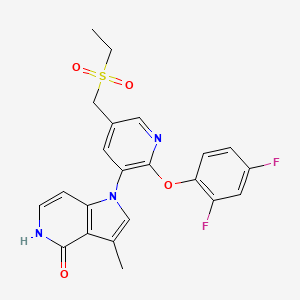
BRD4 Inhibitor-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD4 Inhibitor-23 is a small molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown significant potential in cancer therapy, particularly in targeting cancers such as acute myeloid leukemia, multiple myeloma, and various solid tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BRD4 Inhibitor-23 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a benzo[d]isoxazol scaffold, followed by functionalization at specific positions to enhance binding affinity to BRD4 . The reaction conditions often include the use of organic solvents like dichloromethane, and reagents such as pyridine and sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: BRD4 Inhibitor-23 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Pyridine, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various functionalized derivatives of the benzo[d]isoxazol scaffold, which are evaluated for their inhibitory activity against BRD4 .
Wissenschaftliche Forschungsanwendungen
BRD4 Inhibitor-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and epigenetics.
Biology: Investigated for its effects on cell proliferation, apoptosis, and DNA damage response.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors
Wirkmechanismus
BRD4 Inhibitor-23 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histone tails. This disruption leads to the inhibition of gene transcription and the downregulation of oncogenes such as c-MYC. Additionally, this compound has been shown to induce DNA damage, inhibit cell migration, and arrest the cell cycle at the G1 phase .
Vergleich Mit ähnlichen Verbindungen
(+)-JQ1: A well-known BRD4 inhibitor with high binding affinity and specificity.
OTX-015: Another potent BRD4 inhibitor currently in clinical trials.
NHWD-870: A novel BRD4 inhibitor with enhanced potency and oral bioavailability
Uniqueness of BRD4 Inhibitor-23: this compound stands out due to its unique chemical structure and high binding affinity to BRD4. It has demonstrated significant anti-proliferative activity against various cancer cell lines and has shown potential in combination therapies to enhance therapeutic efficacy .
Eigenschaften
Molekularformel |
C22H19F2N3O4S |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
1-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-3-methyl-5H-pyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-8-18(27-11-13(2)20-17(27)6-7-25-21(20)28)22(26-10-14)31-19-5-4-15(23)9-16(19)24/h4-11H,3,12H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
XJYPAGQKIHIXCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)N3C=C(C4=C3C=CNC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


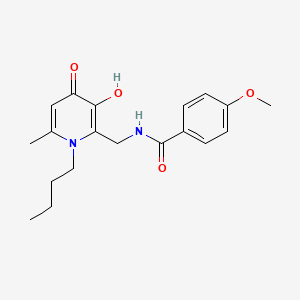
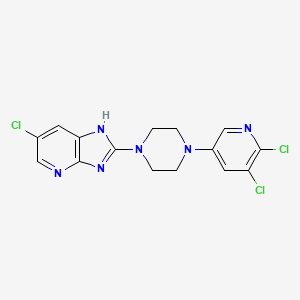
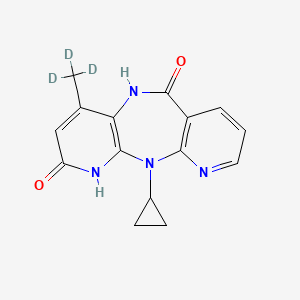
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
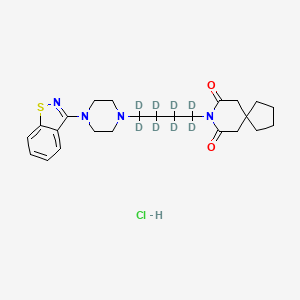
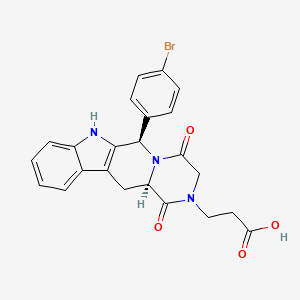
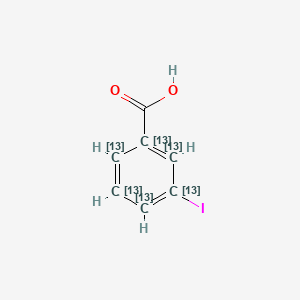

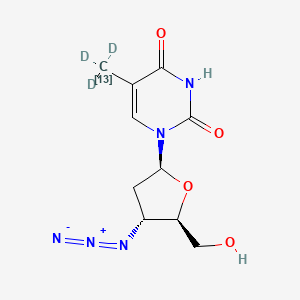
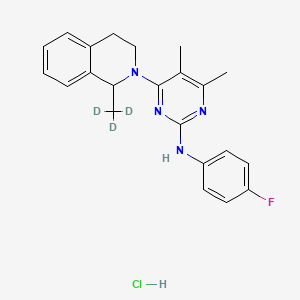
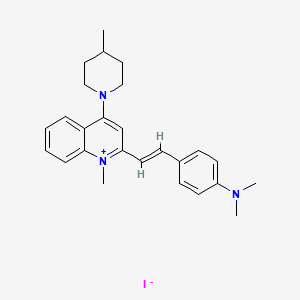
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
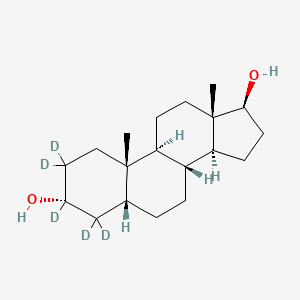
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
